4,4-Dichlorobut-3-en-1-aminehydrochloride

Description

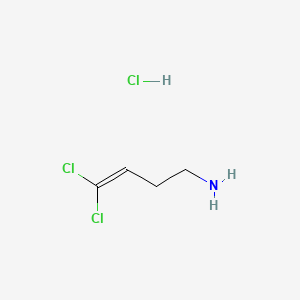

4,4-Dichlorobut-3-en-1-amine hydrochloride is an organochlorine compound characterized by a butenyl backbone substituted with two chlorine atoms at the 4th carbon and an amine group at the 1st position, stabilized as a hydrochloride salt. Its molecular formula is C₄H₈Cl₂N·HCl, yielding a molecular weight of 177.46 g/mol. This compound is primarily utilized in synthetic chemistry as an intermediate for pharmaceuticals or agrochemicals due to its reactive halogen and amine functionalities .

Properties

Molecular Formula |

C4H8Cl3N |

|---|---|

Molecular Weight |

176.47 g/mol |

IUPAC Name |

4,4-dichlorobut-3-en-1-amine;hydrochloride |

InChI |

InChI=1S/C4H7Cl2N.ClH/c5-4(6)2-1-3-7;/h2H,1,3,7H2;1H |

InChI Key |

UZQICONHXCEHEP-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C=C(Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichlorobut-3-en-1-aminehydrochloride typically involves the chlorination of butene followed by amination. One common method includes the reaction of 4,4-dichlorobut-3-en-1-ol with ammonia or an amine under controlled conditions to form the desired amine compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichlorobut-3-en-1-aminehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity and applications.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4,4-Dichlorobut-3-en-1-aminehydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dichlorobut-3-en-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Amine Hydrochlorides

Key Observations:

- Molecular Weight and Complexity : The target compound is smaller and less structurally complex than pharmaceuticals like memantine or fluoxetine, which feature polycyclic or aromatic systems .

- Solubility : All listed compounds exhibit moderate to high water solubility due to their hydrochloride salt forms, though bulkier molecules (e.g., benzydamine HCl) may show reduced solubility .

Stability and Reactivity

- Chemical Reactivity: The electron-deficient double bond in 4,4-dichlorobut-3-en-1-amine HCl could undergo nucleophilic addition, distinguishing it from saturated or aromatic amines like dosulepin HCl or chlorphenoxamine HCl .

Analytical Methods and Characterization

- Spectrophotometry : The conjugated dichloroalkene system may enhance UV absorbance in the 200–250 nm range, similar to caffeic acid derivatives , though specific data are unavailable.

- Chromatography : Reverse-phase HPLC (RP-HPLC), as used for dosulepin HCl , could separate this compound based on its lipophilicity (increased by chlorine substituents).

Biological Activity

4,4-Dichlorobut-3-en-1-aminehydrochloride (CAS Number: 165666105) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C4H8Cl3N

- Molecular Weight : 170.47 g/mol

- IUPAC Name : 4,4-dichlorobut-3-en-1-amine hydrochloride

Mechanisms of Biological Activity

Research indicates that this compound exhibits biological activity primarily through its interaction with various biological targets. Notably, it has been studied for its potential as an antiviral agent, particularly against Hepatitis C virus (HCV).

Antiviral Activity

A study referenced in a patent document highlights that compounds similar to this compound have shown efficacy in inhibiting HCV replication. The mechanism involves the disruption of viral assembly and release, which is critical for the lifecycle of the virus .

Study 1: Inhibition of Hepatitis C Virus

In a controlled laboratory setting, researchers evaluated the antiviral properties of this compound against HCV. The study utilized cell cultures infected with HCV and treated them with varying concentrations of the compound. The results indicated a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent for HCV .

Study 2: Toxicological Assessment

A toxicological study assessed the safety profile of this compound. The compound was administered to animal models at different dosages. Observations included monitoring for adverse effects on liver function and hematological parameters. The findings suggested that while the compound exhibited antiviral activity, it also necessitated careful consideration regarding dosage to mitigate potential toxicity .

Data Table: Summary of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis of 4,4-dichlorobut-3-en-1-amine hydrochloride to maximize yield and purity?

Answer:

Synthesis optimization should focus on controlling reaction conditions to minimize side reactions. For analogous hydrochlorides (e.g., fluorinated butanamine derivatives), maintaining low reaction temperatures (0–5°C) and inert atmospheres reduces unwanted polymerization or decomposition . Use stoichiometric HCl gas for neutralization to avoid excess acid impurities. Monitor intermediates via thin-layer chromatography (TLC) or inline FTIR to track reaction progression . Post-synthesis, employ recrystallization using ethanol-water mixtures to enhance purity (>95%) .

Advanced: What advanced spectroscopic techniques are critical for resolving structural ambiguities in 4,4-dichlorobut-3-en-1-amine hydrochloride?

Answer:

Combined - and -NMR with DEPT-135 experiments can distinguish between chlorine-substituted carbons and amine protons, while 2D NMR (COSY, HSQC) clarifies coupling patterns in the alkene region . For crystallographic confirmation, single-crystal X-ray diffraction is definitive but requires high-purity samples. Computational modeling (DFT) paired with experimental IR/Raman spectra validates electronic effects of chlorine substituents .

Basic: What purification strategies are recommended for removing residual solvents or byproducts from 4,4-dichlorobut-3-en-1-amine hydrochloride?

Answer:

Gradient recrystallization using acetone/hexane mixtures effectively removes hydrophobic impurities. For polar residues (e.g., unreacted amines), ion-exchange chromatography with Amberlyst® resins is recommended . Final purity (>98%) should be verified via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile-phosphate buffer mobile phase .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of 4,4-dichlorobut-3-en-1-amine hydrochloride?

Answer:

Chiral stationary phases (e.g., Chiralpak® IA or IB) in HPLC with polar organic mobile phases (methanol:ethanol 90:10) enable separation. Alternatively, derivatization with Marfey’s reagent (FDAA) creates diastereomers detectable via UV/Vis . Circular dichroism (CD) spectroscopy confirms enantiopurity, while kinetic resolution using lipases (e.g., Candida antarctica) may be explored for scalable separation .

Basic: What analytical methods are suitable for quantifying 4,4-dichlorobut-3-en-1-amine hydrochloride in complex matrices?

Answer:

Reverse-phase HPLC with diode-array detection (DAD) using a 60:40 acetonitrile:water mobile phase (0.1% TFA) provides robust quantification. For trace analysis, GC-MS with electron ionization (EI) after derivatization (e.g., silylation) improves volatility . Validate methods via spike-recovery experiments in relevant biological or environmental matrices .

Advanced: How can hyphenated techniques (e.g., LC-MS/MS) enhance the detection of degradation products in stability studies?

Answer:

LC-MS/MS with electrospray ionization (ESI) in positive ion mode identifies hydrolytic or oxidative degradation products (e.g., dechlorinated amines or ketones). Use MRM (multiple reaction monitoring) for sensitive quantification. For structural elucidation, high-resolution mass spectrometry (HRMS) with Q-TOF analyzers provides accurate mass data .

Basic: What in vitro assays are appropriate for preliminary evaluation of the antimicrobial activity of 4,4-dichlorobut-3-en-1-amine hydrochloride?

Answer:

Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Use Mueller-Hinton broth and measure MIC (minimum inhibitory concentration) after 18–24 hours. Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of chlorine substituents in bioactivity?

Answer:

Compare the target compound with analogs (e.g., 3,3,4,4,4-pentafluorobutan-1-amine hydrochloride) to assess electronegativity and steric effects. Use molecular docking (AutoDock Vina) to predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Validate with mutagenesis studies or isotopic labeling () to track metabolic pathways .

Basic: What safety protocols are essential when handling 4,4-dichlorobut-3-en-1-amine hydrochloride in the laboratory?

Answer:

Use fume hoods, nitrile gloves, and chemical-resistant aprons. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Store in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation. Waste must be treated with oxidizing agents (e.g., KMnO) before disposal .

Advanced: How can in silico toxicity prediction tools guide the design of safer derivatives?

Answer:

Use QSAR models (e.g., TEST by EPA) to predict mutagenicity or hepatotoxicity. Molecular dynamics simulations (GROMACS) assess membrane permeability and potential off-target interactions. Cross-validate predictions with Ames tests or zebrafish embryo assays .

Basic: How should researchers assess the solubility profile of 4,4-dichlorobut-3-en-1-amine hydrochloride for formulation studies?

Answer:

Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy for quantification. For low solubility, employ co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. Report results as mg/mL ± SD across triplicates .

Advanced: What kinetic models are suitable for studying the degradation of 4,4-dichlorobut-3-en-1-amine hydrochloride under varying pH and temperature?

Answer:

Apply pseudo-first-order kinetics at controlled pH (2–10) and temperatures (25–60°C). Use Arrhenius plots to calculate activation energy (). Identify degradation pathways via LC-MS and model using software like KinTek Explorer .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., conflicting melting points)?

Answer:

Replicate experiments using DSC (differential scanning calorimetry) under identical conditions (heating rate 10°C/min, nitrogen purge). Compare with literature after verifying calibration standards. If discrepancies persist, consider polymorphism or hydrate formation via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.